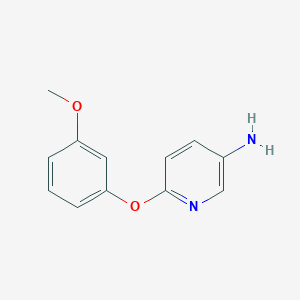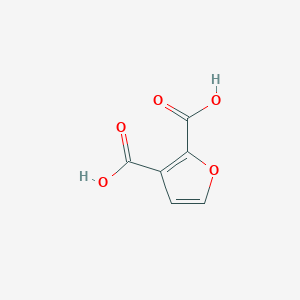
呋喃-2,3-二羧酸
描述
Furan-2,3-dicarboxylic Acid (FDCA) is a compound with the molecular formula C6H4O51. It is also known by other names such as Furandicarboxylic acid1. It has a molecular weight of 156.09 g/mol1. FDCA is a promising molecule for the synthesis of bio-based polyesters2.
Synthesis Analysis
FDCA can be synthesized from biomass via Furan Platform Chemicals (FPCs)3. The synthesis of FDCA involves a one-pot reaction between marine biomass-derived galactaric acid and bioalcohol under solvent-free conditions2. In the carboxylation reaction, salt mixtures composed of alkali furan-2-carboxylate (furoate) and alkali carbonate (M2CO3) are heated under CO2 in the absence of solvent or catalysts to form furan-2,5-dicarboxylate (FDCA2−), which is subsequently protonated to produce FDCA4.
Molecular Structure Analysis
The molecular structure of FDCA can be represented by the canonical SMILES string C1=COC(=C1C(=O)O)C(=O)O1. The structure includes an aromatic furan ring bearing two carboxylic acid groups1.
Chemical Reactions Analysis
FDCA exhibits competitive efficiencies of plasticization when compared to the most commercialized plasticizer, DOP2. It was found that the combination of FDCA and PVC produced homogeneous smooth-surface films, indicating miscibility between them2.
Physical And Chemical Properties Analysis
FDCA has a topological polar surface area of 87.7 Ų1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 51. It has a rotatable bond count of 21. The exact mass and monoisotopic mass of FDCA are 156.00587322 g/mol1.
科学研究应用
1. 聚合物生产和聚合
呋喃-2,3-二羧酸(FDCA)在聚合物工业中起着重要作用。它主要用于生产聚酯,聚酰胺和聚氨酯。FDCA已被确定为一种生物质衍生的二元酸,可用于制备聚乙烯呋喃二羧酸酯(PEF),这是一种有望替代石油衍生的聚对苯二甲酸乙二醇酯(PET)(Dick et al., 2017)。从木质纤维素生物质等可再生资源合成FDCA在绿色化学中具有相当大的兴趣。其应用范围延伸到生物可再生聚酰胺和聚酯的生产,展示了其作为可持续平台化学品的潜力(Huang et al., 2020)。
2. 酶催化氧化过程
在酶学领域,FDCA是一种显著的化合物,因其在酶催化氧化过程中的作用而闻名。FDCA可以通过酶催化反应从5-羟甲基呋喃醛(HMF)中产生,例如涉及FAD依赖酶的反应。这些酶可以进行多次连续氧化,在常温常压下高效地将HMF转化为FDCA(Dijkman et al., 2014)。此外,进化的芳基醇氧化酶(AAO)已被改造以高效合成FDCA从HMF,展示了生物催化在绿色化学应用中的潜力(Viña‐Gonzalez等,2019)。
3. 合成方法和化学反应
科学研究中探索了涉及FDCA的各种合成方法。例如,已开发了可扩展的羧化路线,用于从2-呋喃甲酸合成FDCA,反应过程中使用二氧化碳。这种方法因其潜在的可扩展性和使用含有戊糖的半纤维素等天然来源而显著(Fischer & Fišerová, 2013)。此外,尖晶石混合金属氧化物催化剂已被用于选择性氧化HMF为FDCA,突出了天然丰富的氧作为氧化剂和可扩展生产过程的潜力(Jain et al., 2015)。
4. 生物降解塑料和可持续材料
FDCA是开发生物降解塑料和可持续材料的关键组成部分。其在合成生物基聚酯和材料中的应用,例如从2,5-双(羟甲基)呋喃生产的材料,展示了其在创造环保替代传统塑料方面的价值。这些生物基聚酯具有高分子量,并显示出有前途的物理性能,为各种行业的潜在应用提供了可能(Jiang et al., 2014)。
安全和危害
When handling FDCA, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye6. Personal protective equipment should be used, and adequate ventilation should be ensured6.
未来方向
FDCA is a renewable, greener substitute for terephthalate in the production of polyesters7. It is widely used as a precursor for the synthesis of bio-based polyesters and various other polymers7. The properties of furan-2,3-dicarboxylic acid derivatives were studied for the first time and reported, showing promising feasibility as biobased plasticizers2.
属性
IUPAC Name |
furan-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDYHALMANNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356095 | |
| Record name | Furan-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,3-dicarboxylic Acid | |
CAS RN |
4282-24-0 | |
| Record name | Furan-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4282-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

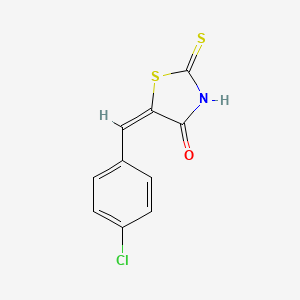

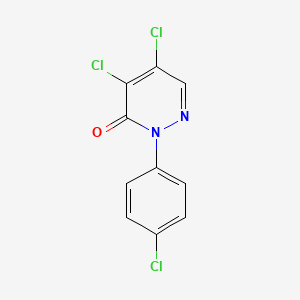
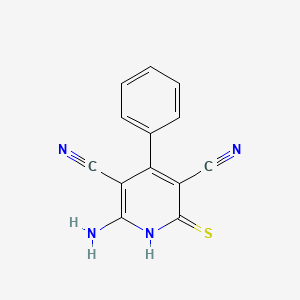
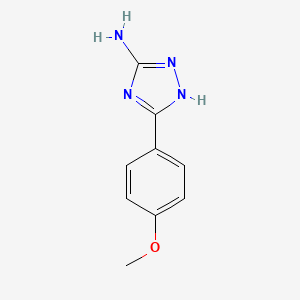
![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)
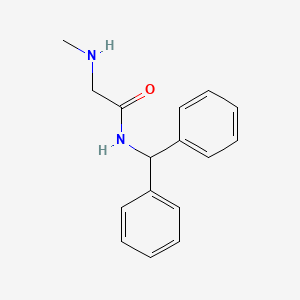
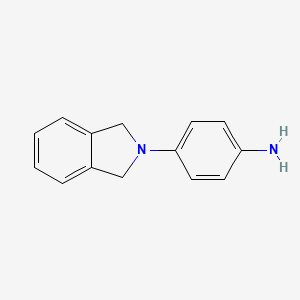
![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)
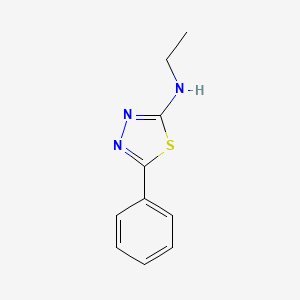
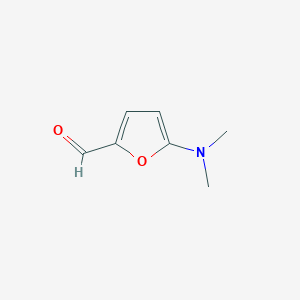
![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
